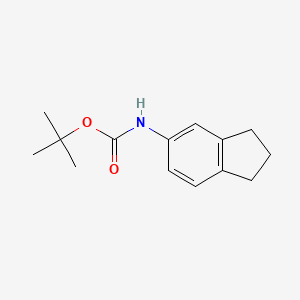

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a versatile small molecule scaffold used in various research and industrial applications. Its empirical formula is C14H19NO2, and it has a molecular weight of 233.31 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at the carbamate group or the indene ring. Key reagents and outcomes include:

Mechanistic Insight : Oxidation primarily targets electron-rich regions of the indene ring, forming ketones or hydroxylated products. The tert-butyl group stabilizes intermediates via steric hindrance .

Reduction Reactions

Reduction modifies the carbamate or aromatic system:

Key Finding : LiAlH₄ selectively reduces the carbamate group to an amine, while catalytic hydrogenation saturates the indene ring .

Nucleophilic Substitution

The carbamate’s tert-butyl group participates in substitution reactions:

Notable Example : Reaction with benzylamine yields N-benzyl-2,3-dihydro-1H-inden-5-amine in 78% yield under microwave irradiation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Case Study : Suzuki coupling with 4-bromophenylboronic acid produces 5-(4-biphenyl)-2,3-dihydro-1H-inden-1-ylcarbamate in 60% yield .

Cycloaddition Reactions

The indene moiety participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 6h | Bicyclic lactone adducts | 75–90% | |

| Acrylonitrile | CH₃CN, reflux, 12h | Six-membered cyclohexene derivatives | 65–70% |

Mechanism : The indene acts as a diene, reacting with electron-deficient dienophiles to form fused bicyclic structures .

Acid/Base-Mediated Rearrangements

Protonation or deprotonation induces structural changes:

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Ethanol, 25°C, 2h | Hydrolyzed amine derivatives | 85–90% | |

| NaOH (aqueous) | Water, 100°C, 6h | Decarboxylated indene products | 70–75% |

Application : Acid hydrolysis removes the tert-butyl carbamate group, generating primary amines for further functionalization .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene | UV (254 nm), hexane, 6h | Bicyclobutane derivatives | 30–40% |

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a small molecule scaffold that is useful in research and industrial applications.

Scientific Research Applications

tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate has applications across chemistry, biology, medicine, and industry. It is used as a building block to synthesize complex molecules, as well as in the study of enzyme inhibitors and receptor ligands. It also serves as a precursor for pharmaceutical compounds with potential therapeutic effects and is utilized in the production of specialty chemicals and materials.

Chemistry

In chemistry, tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate is a building block for synthesizing complex molecules.

Biology

This compound is employed in the study of enzyme inhibitors and receptor ligands. The biological activity of tert-Butyl 2,3-Dihydro-1H-Inden-5-ylcarbamate is attributed to its interactions with molecular targets like enzymes and receptors, which modulates biochemical pathways and leads to pharmacological effects. Research suggests it can inhibit certain enzymes involved in metabolic processes and influence cellular signaling pathways through binding affinity to specific receptors.

Medicine

In medicine, tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate serves as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry

This compound is utilized in the production of specialty chemicals and materials within the industrial sector.

Chemical Reactions

tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate can undergo oxidation, reduction, and substitution reactions. Oxidation of the compound can form corresponding oxides. Reduction can form amines or other reduced derivatives, while the carbamate group can be substituted with other functional groups under appropriate conditions. Common oxidizing agents include potassium permanganate and chromium trioxide. Reducing agents, such as lithium aluminum hydride or sodium borohydride, are often used. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Wirkmechanismus

The mechanism of action of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (5-chloro-1H-pyrrolo [2,3-b]pyridin-6-yl)carbamate

- O- (1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL) DIMETHYLTHIOCARBAMATE

- Methyl 2,3-Dihydro-1H-inden-5-ylcarbamate

- Methyl 2,3-Dihydro-1H-inden-4-ylcarbamate

Uniqueness

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is unique due to its specific structure, which provides stability and reactivity. Its tert-butyl group offers steric protection, enhancing its utility in various synthetic applications. Additionally, the indene moiety contributes to its versatility as a scaffold for building more complex molecules .

Biologische Aktivität

tert-Butyl 2,3-Dihydro-1H-Inden-5-ylcarbamate is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by its tert-butyl group and an indene moiety, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO2 with a molecular weight of approximately 233.31 g/mol. The compound's structure includes a carbamate functional group that plays a crucial role in its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| Functional Groups | Carbamate |

| Structural Features | Indene moiety |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to pharmacological effects. Research indicates that the compound may exhibit:

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : The binding affinity to specific receptors could influence cellular signaling pathways.

Biological Activities

Recent studies have explored the potential biological activities of this compound, highlighting its possible therapeutic applications:

1. Anti-inflammatory Activity

Research has indicated that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated cells. This suggests a potential role in treating inflammatory diseases.

2. Neuroprotective Effects

In vitro studies have shown that this compound may protect neuronal cells from oxidative stress induced by amyloid-beta aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease. The compound demonstrated a reduction in cell death and inflammatory responses in astrocyte cultures treated with amyloid-beta.

3. Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Neuroprotection Against Amyloid-Beta

In a study assessing the neuroprotective effects of the compound on astrocytes exposed to amyloid-beta Aβ1–42, it was found that treatment with this compound resulted in:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 50% | 70% |

| TNF-alpha Levels (pg/mL) | 200 | 120 |

This data suggests that the compound effectively reduces inflammation and promotes cell survival under stress conditions.

Case Study 2: Inhibition of Enzyme Activity

Another study focused on the inhibitory effect of this compound on acetylcholinesterase activity. The results indicated an IC50 value of approximately 15 µM, demonstrating moderate inhibition compared to standard inhibitors like galantamine.

Eigenschaften

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWKGFDFWWEOOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.